Lyn peptide inhibitor acetate
Description
Overview of Src Family Kinases and Lyn Kinase within Cellular Signaling
Lyn is a member of the Src family of kinases (SFKs), a group of non-receptor tyrosine kinases that play crucial roles in a myriad of cellular processes. sigmaaldrich.comnih.govnih.gov This family, which in humans includes eight "typical" members (Src, Blk, Fgr, Fyn, Hck, Lck, Lyn, and Yes), is characterized by a conserved multi-domain structure and a high degree of homology. sigmaaldrich.comwikipedia.org SFKs act as intermediaries, transducing signals from cell surface receptors to intracellular pathways that regulate proliferation, differentiation, motility, adhesion, and survival. sigmaaldrich.comwikipedia.org While some SFKs like Src, Fyn, and Yes are ubiquitously expressed, others, including Lyn, are predominantly found in hematopoietic lineages. frontiersin.org
Lyn kinase is particularly noted for its dual functionality, acting as both a positive and a negative regulator of cell signaling. mdpi.com This unique ability to both initiate and suppress signaling pathways distinguishes it from other SFKs and positions it as a critical modulator of cellular responses, especially within the immune system. mdpi.comnih.gov
Structural Organization and Functional Domains of Lyn Kinase
The human LYN gene encodes a protein composed of several conserved domains, which are characteristic of the Src family. nih.govmdpi.com These domains orchestrate the kinase's localization, interactions with other proteins, and its catalytic activity.
The primary domains of Lyn kinase include:
SH4 Domain: Located at the N-terminus, this domain contains sites for myristoylation and palmitoylation, which are fatty acid modifications that anchor the kinase to the plasma membrane. nih.govmdpi.com
Unique Domain: This region is specific to each SFK and, in Lyn, contains a tyrosine residue that can be phosphorylated, contributing to its regulation. nih.govumn.edu
SH3 Domain: This domain mediates protein-protein interactions by binding to specific proline-rich sequences (PXXP motifs) in other proteins. sigmaaldrich.com
SH2 Domain: The SH2 domain recognizes and binds to specific phosphotyrosine residues on other proteins, a crucial step in many signaling cascades. sigmaaldrich.com
Catalytic (SH1) Domain: This is the kinase domain responsible for transferring a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. nih.govmdpi.com
C-terminal Regulatory Tail: This short tail contains a critical tyrosine residue that, when phosphorylated, leads to the autoinhibition of the kinase. sigmaaldrich.commdpi.com
Two splice variants of Lyn, LynA (p56) and LynB (p53), are produced, differing by a 21-amino acid sequence in the unique N-terminal region. nih.govumn.edu
Conformational States and Regulatory Mechanisms of Lyn Kinase Activity
The activity of Lyn kinase is tightly controlled through a series of intramolecular interactions and phosphorylation events that dictate its conformational state.
Inactive State: In its inactive, or "closed," conformation, the C-terminal tail is phosphorylated at a specific tyrosine residue (Tyr508 in humans). mdpi.comresearchgate.net This phosphotyrosine binds to the kinase's own SH2 domain. sigmaaldrich.com This interaction, along with the binding of the SH3 domain to the linker region between the SH2 and kinase domains, holds the enzyme in a catalytically unfavorable state. sigmaaldrich.com
Active State: Activation of Lyn kinase can be initiated by the dephosphorylation of the C-terminal inhibitory tyrosine by phosphatases like CD45. researchgate.net This releases the SH2 domain, causing the protein to adopt an "open" and active conformation. researchgate.net Furthermore, autophosphorylation of a tyrosine residue within the activation loop of the catalytic domain (Tyr397 in humans) stabilizes the active state and enhances kinase activity. nih.govmdpi.com
This intricate regulation allows Lyn to be rapidly switched on and off in response to various cellular signals, enabling its dual role in both activating and inhibitory pathways. mdpi.com
Physiological Roles of Lyn Kinase in Normal Biological Processes
Lyn kinase is expressed in a wide range of cells and tissues, where it participates in diverse biological functions. frontiersin.org Its expression is particularly prominent in hematopoietic cells, but it also plays significant roles in other tissues.
Lyn Kinase in Hematopoietic Cell Development and Function
Lyn is a critical regulator throughout hematopoiesis, the process of blood cell formation. It is involved in signaling pathways that govern the proliferation, differentiation, and survival of various hematopoietic lineages. nih.gov
B Lymphocytes: Lyn is the predominant SFK in B cells and is integral to B cell receptor (BCR) signaling. bohrium.com It plays a complex role, contributing to both the activation signals necessary for B cell proliferation and differentiation, and the inhibitory signals that maintain tolerance and prevent autoimmunity. bohrium.comwikipedia.org
Myeloid Cells: In myeloid cells such as monocytes, macrophages, and neutrophils, Lyn is a key regulator of immunoreceptor signaling, influencing processes like phagocytosis and the release of inflammatory mediators. nih.gov
Erythrocytes and Platelets: Studies have shown that Lyn kinase is involved in the development of red blood cells (erythrocytes) and platelets. nih.govnih.gov It is proposed to support the expansion and late-stage development of erythroblasts. nih.gov In platelets, Lyn is involved in signaling pathways crucial for their function in adhesion and aggregation. nih.gov
Mast Cells: Lyn is activated upon engagement of the FcεRI receptor on mast cells and plays a role in regulating their degranulation, a key event in allergic responses. nih.gov
Lyn Kinase in Immune Cell Signaling Pathways
A defining feature of Lyn kinase is its ability to phosphorylate both activating and inhibitory motifs on immune receptors, allowing it to function as a molecular switch in immune responses. mdpi.com
Activating Signals: Lyn initiates activating signals by phosphorylating Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on receptors like the BCR. wikipedia.org This phosphorylation creates docking sites for other kinases, such as Syk, leading to a cascade of downstream signaling events that promote immune cell activation. wikipedia.org
Inhibitory Signals: Conversely, Lyn mediates inhibitory signals by phosphorylating Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) on regulatory receptors like CD22 and FcγRIIb. nih.govwikipedia.org Phosphorylated ITIMs recruit phosphatases, such as SHP-1 and SHIP-1, which dampen or terminate the activating signaling pathways. nih.govwikipedia.org This inhibitory function is crucial for preventing excessive immune responses and maintaining self-tolerance. nih.gov
Lyn Kinase in Non-Hematopoietic Tissues and Cellular Regulation
While most extensively studied in the hematopoietic system, Lyn kinase is also expressed and functional in various non-hematopoietic tissues.
Nervous System: Lyn is expressed in the brain, including in neurons and astrocytes, suggesting its involvement in neuronal signaling. nih.govmdpi.com
Epithelial and Endothelial Cells: Expression of Lyn has been detected in epithelial and endothelial cells. frontiersin.org
Other Tissues: Lyn is also found in the liver and adipose tissue. wikipedia.orgbiodexapharma.com In many of these non-hematopoietic contexts, Lyn appears to act primarily as a positive regulator of signaling pathways. nih.gov Furthermore, Lyn is activated in response to DNA damage and is involved in signaling pathways that can lead to cell cycle arrest or apoptosis. nih.gov
Role in Neural Systems and Processes
While extensively studied in the immune system, the functions of Lyn kinase in the central nervous system (CNS) are an emerging area of research. mdpi.com Lyn is expressed in the brain and participates in several key neuronal processes. mdpi.comnih.gov It has been shown to phosphorylate the α3 subunit of Na+/K+ ATPase in cortical neurons, leading to an upregulation of its activity. mdpi.com Additionally, Lyn is involved in the brain-derived neurotrophic factor (BDNF)-mediated upregulation of the mitogen-activated protein kinase (MAPK) pathway. mdpi.com
Research suggests a role for Lyn in regulating neurotransmitter release. Studies have indicated that Lyn negatively regulates dopamine (B1211576) release in the mesolimbic system. nih.gov Knockdown of Lyn expression was found to increase dopamine release, while overexpression of a constitutively active form of Lyn decreased it. nih.gov This suggests that Lyn kinase is a key player in modulating the brain's reward pathways. nih.gov Furthermore, Lyn has been implicated in the regulation of the NMDA receptor and the phosphorylation of the GluR2 subunit of the AMPA receptor, which can lead to its internalization. nih.gov
In hippocampal neurons, Lyn kinase is involved in a signaling pathway regulated by BDNF that ultimately modulates the activity of nonmuscle myosin II (NM II), a motor protein crucial for neuronal morphology and function. nih.gov BDNF activates Lyn kinase, which in turn phosphorylates and activates myosin light chain kinase (MLCK), leading to increased NM II activity. nih.gov
Involvement in Adipocyte Function and Metabolism
Lyn kinase is expressed in adipose tissue and has been implicated in metabolic processes. wikipedia.org It is involved in the insulin (B600854) signaling pathway, where it can phosphorylate insulin receptor substrate 1 (IRS1). wikipedia.org This phosphorylation event promotes the translocation of GLUT4 to the cell membrane, thereby enhancing glucose uptake. wikipedia.org The activation of the insulin receptor has also been shown to increase the autophosphorylation of Lyn, suggesting a feedback mechanism. wikipedia.org
Recent studies have highlighted the role of integrin-linked kinase (ILK) in adipocyte function and the development of insulin resistance. nih.gov While not a direct study of Lyn, the interplay between integrin signaling and metabolic health in adipose tissue underscores the complex regulatory networks that may involve kinases like Lyn.
Pathophysiological Implications of Lyn Kinase Dysregulation
Aberrant Lyn Kinase Activity in Malignancies
Dysregulation of Lyn kinase has been increasingly linked to various cancers. nih.gov In triple-negative/basal-like breast cancer (TNBC), Lyn is highly expressed and acts as a downstream effector of c-KIT, a receptor tyrosine kinase. nih.gov In normal mammary cells, this pathway is protective against apoptosis. nih.gov However, in BRCA1 mutant TNBC, the prolyl isomerase PIN1 can upregulate and activate Lyn independently of c-KIT, contributing to the aggressive nature of these cancers. nih.govnih.gov The ratio of Lyn splice isoforms has also been shown to be informative for breast cancer-specific survival. nih.gov
Lyn kinase has also been identified as a potential therapeutic target in other solid tumors, including prostate cancer, glioblastoma, and colon cancer, as well as in hematological malignancies like acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and B-cell lymphocytic leukemia (BCLL). nih.gov The mechanisms often involve the disruption of survival signals mediated by Lyn, leading to apoptotic cell death in malignant cells. patsnap.com
Lyn Kinase Contributions to Autoimmune and Inflammatory Disorders
The dual role of Lyn kinase in both activating and inhibitory signaling pathways makes its proper regulation critical for immune tolerance. frontiersin.org Dysregulation of Lyn is strongly implicated in autoimmune diseases like systemic lupus erythematosus (SLE). frontiersin.orgopenaccessjournals.com Both the absence of Lyn and the expression of a hyperactive form of Lyn can lead to the development of lupus-like disease in mouse models, highlighting the delicate balance required for its function. frontiersin.org
In B lymphocytes, Lyn's role in inhibitory signaling is non-redundant. frontiersin.org Loss of Lyn function leads to a net increase in activating signals, resulting in hyperactive B cells and the production of autoantibodies. nih.govfrontiersin.org This contributes to the inflammatory damage seen in SLE, such as glomerulonephritis. nih.gov Polymorphisms in the LYN gene and reduced LYN expression in B cells have been observed in some SLE patients. nih.gov
Lyn kinase is also involved in inflammatory conditions such as asthma. A Lyn-binding peptide inhibitor has been shown to block eosinophil differentiation and survival, as well as airway eosinophilic inflammation in a mouse model of asthma. nih.gov This suggests that targeting Lyn could be a therapeutic strategy for allergic and other eosinophilic disorders. medchemexpress.com Furthermore, an antagonistic role for Lyn and another Src family kinase, Fyn, has been suggested in the context of autoimmune arthritis. oup.com
Involvement of Lyn Kinase in Fibrotic Conditions
Emerging evidence points to a crucial role for Lyn kinase in the pathogenesis of fibrosis, a condition characterized by the excessive deposition of connective tissue. frontiersin.org In chronic pancreatitis-induced fibrosis, Lyn kinase activity is significantly increased in activated myofibroblasts (stellate cells). frontiersin.orgnih.gov Inhibition of Lyn, either through siRNA or with a pharmacological inhibitor, was found to decrease the migration, proliferation, and collagen synthesis of these cells. frontiersin.orgnih.gov This suggests that Lyn acts as a positive regulator of the key cellular events driving fibrosis. frontiersin.org
Similarly, in a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis, high expression of Lyn kinase was observed. nih.gov Overexpression of Lyn exacerbated liver injury and fibrosis, associated with the activation of hepatic stellate cells (HSCs). nih.gov Conversely, a Lyn kinase inhibitor promoted the apoptosis of activated HSCs, indicating that targeting Lyn could be a therapeutic approach for liver fibrosis. nih.gov
Lyn Kinase in Neurodegenerative Mechanisms
The involvement of Lyn kinase in neurodegenerative diseases is a growing field of investigation. mdpi.com Dysregulation of Lyn has been implicated in Alzheimer's disease (AD). mdpi.com Lyn is involved in TREM2-mediated microglial activation and phagocytosis, a process that can be beneficial for clearing neurotoxins like Aβ oligomers. confex.com It has been proposed that inhibiting Lyn could activate microglia and represent a novel therapeutic strategy for early-onset AD. confex.com
Rationale for Pharmacological Modulation of Lyn Kinase
Lyn, a member of the Src family of protein tyrosine kinases, is a critical signaling protein predominantly expressed in hematopoietic cells like B cells and myeloid cells. nih.govpatsnap.com It plays a complex and dual role in cellular regulation, capable of both initiating and dampening signaling pathways. nih.govnih.gov This positions Lyn as a pivotal modulator of immune responses, cell growth, differentiation, and survival. nih.govresearchgate.net Dysregulation of Lyn kinase activity is implicated in a variety of pathological conditions, including autoimmune diseases and certain cancers. patsnap.comnih.gov The pharmacological modulation of Lyn, therefore, presents a strategic approach to intervene in these disease processes.
Strategic Advantages of Kinase Inhibition in Disease Intervention
Protein kinases have become one of the most significant classes of drug targets in modern medicine, particularly in oncology and immunology. researchgate.netlabiotech.eu Kinase inhibitors are a class of targeted therapies that can block the activity of these enzymes, which are crucial for cellular signaling. nih.gov Overexpression or hyperactivity of specific kinases can lead to uncontrolled cell proliferation and survival, hallmarks of cancer. nih.gov
The strategic advantages of kinase inhibition as a therapeutic approach include:
High Specificity: Unlike traditional chemotherapies that affect all rapidly dividing cells, targeted kinase inhibitors are designed to interact with specific kinases that are dysregulated in disease states. This precision can lead to fewer off-target effects and reduced damage to healthy cells. clevelandclinic.org
Addressing the Root Cause: These inhibitors address the underlying molecular drivers of a disease by directly blocking the signaling pathways that promote its progression. For instance, tyrosine kinase inhibitors (TKIs) can halt the growth of cancer cells by blocking the enzymes that control their proliferation and division.
Broad Applicability: The human genome contains over 500 protein kinases, and their involvement in a vast array of cellular processes makes them viable targets for a wide spectrum of diseases, including cancers, autoimmune disorders, and inflammatory conditions. physiology.orgnih.gov The success of drugs like Imatinib (B729) in treating chronic myeloid leukemia by inhibiting the Bcr-Abl tyrosine kinase transformed a fatal disease into a manageable chronic condition, showcasing the profound potential of this therapeutic strategy. nih.gov
Targeting Lyn Kinase to Restore Cellular Homeostasis
Cellular homeostasis is the process by which a cell maintains a stable internal environment in the face of external changes. nih.gov Lyn kinase is a master regulator of this balance within the immune system. nih.gov It uniquely functions as both a positive and negative regulator of immune cell signaling. nih.govnih.gov For example, Lyn can initiate activating signals from B-cell receptors but is also essential for phosphorylating inhibitory motifs that dampen the immune response. nih.govopenaccessjournals.com
Dysregulation of Lyn's activity disrupts this delicate equilibrium, leading to disease. patsnap.com
In autoimmune diseases like lupus, a loss of Lyn's inhibitory function can lead to hyperactive immune cells, the production of autoantibodies, and systemic inflammation. openaccessjournals.comumn.edu
Conversely, in certain cancers, such as acute myeloid leukemia (AML) and some B-cell leukemias, elevated Lyn kinase activity promotes the survival and proliferation of malignant cells. nih.govresearchgate.net
Targeting Lyn kinase with specific inhibitors aims to correct these imbalances and restore cellular homeostasis. nih.gov By blocking the aberrant activity of Lyn, an inhibitor can prevent the hyper-reactivity of immune cells in autoimmune conditions or induce cell death (apoptosis) in cancer cells that depend on Lyn signaling for survival. patsnap.com A Lyn-binding peptide inhibitor, for instance, has been shown to block the Lyn-coupled signaling pathway of the IL-5 receptor, which is implicated in allergic and eosinophilic disorders. medchemexpress.comdcchemicals.com This targeted intervention can modulate specific arms of the immune response without widespread immunosuppression, thereby re-establishing a healthier cellular state.
Conceptual Framework for Peptide-Based Kinase Inhibitors
Peptides have emerged as a powerful tool for creating specific kinase inhibitors due to their ability to mimic the protein-protein interactions that govern kinase signaling pathways. physiology.orgfrontiersin.org Unlike small molecules that typically target the highly conserved ATP-binding site of kinases, which can lead to off-target effects, peptides can be designed for greater specificity. researchgate.netfrontiersin.org
The conceptual design of peptide-based kinase inhibitors follows several frameworks:
Substrate-Competitive Inhibitors: These peptides are designed to mimic the natural substrate of a kinase. physiology.org They contain a sequence similar to the target protein but often feature a non-phosphorylatable amino acid in place of the normal phosphorylation site (e.g., replacing a serine with an alanine). physiology.org By competing with the natural substrate for binding to the kinase's active site, these peptides block the phosphorylation event.
Pseudosubstrate Mimetics: Many kinases are kept in an inactive state by an internal autoinhibitory domain known as a pseudosubstrate. holublab.com This domain resembles the actual substrate but lacks the phosphorylatable residue and works to block the active site. holublab.com Synthetic peptides derived from these pseudosubstrate sequences can act as highly selective inhibitors for their corresponding kinases. physiology.org
Docking Site Blockers: Kinases often interact with their substrates and other regulatory proteins through specific docking sites located away from the catalytic active site. frontiersin.orgholublab.com These interactions are crucial for signaling specificity. Peptides designed to mimic these docking motifs can disrupt the formation of the signaling complex, thereby inhibiting the kinase's ability to act on its intended target without interfering with its ATP-binding or catalytic functions. holublab.com
A known Lyn peptide inhibitor functions by blocking the binding of Lyn tyrosine kinase to the βc subunit of receptors for interleukins like IL-3, GM-CSF, and IL-5, demonstrating a strategy that disrupts a critical protein-protein interaction. medchemexpress.comdcchemicals.com The "acetate" designation for such a compound typically indicates that the peptide is supplied as an acetate (B1210297) salt, a common result of the purification process used in peptide synthesis, which enhances stability and solubility. mdpi.comnih.gov
Structure
2D Structure
Properties
Molecular Formula |
C117H188N30O26 |
|---|---|
Molecular Weight |
2430.9 g/mol |
IUPAC Name |
acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C115H184N30O24.C2H4O2/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42-93(149)131-86(63-71-43-47-74(146)48-44-71)99(156)130-68-94(150)132-87(64-72-45-49-75(147)50-46-72)108(165)137-82(39-30-59-128-115(124)125)103(160)140-85(62-69(3)4)107(164)136-81(38-29-58-127-114(122)123)101(158)135-80(37-28-57-126-113(120)121)100(157)133-78(35-24-26-55-116)102(159)141-88(65-73-67-129-77-34-23-22-33-76(73)77)109(166)139-84(52-54-96(153)154)105(162)138-83(51-53-95(151)152)104(161)134-79(36-25-27-56-117)106(163)143-97(70(5)7-2)112(169)145-61-32-41-91(145)110(167)142-89(66-92(118)148)111(168)144-60-31-40-90(144)98(119)155;1-2(3)4/h22-23,33-34,43-50,67,69-70,78-91,97,129,146-147H,6-21,24-32,35-42,51-66,68,116-117H2,1-5H3,(H2,118,148)(H2,119,155)(H,130,156)(H,131,149)(H,132,150)(H,133,157)(H,134,161)(H,135,158)(H,136,164)(H,137,165)(H,138,162)(H,139,166)(H,140,160)(H,141,159)(H,142,167)(H,143,163)(H,151,152)(H,153,154)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128);1H3,(H,3,4)/t70-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-;/m0./s1 |
InChI Key |
VLGOBVFKVGWHSY-FMHIDZNUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N6CCC[C@H]6C(=O)N.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)N6CCCC6C(=O)N.CC(=O)O |
Origin of Product |
United States |
Mechanistic Dissection of Lyn Peptide Inhibitor Acetate Action
Specificity and Selectivity of Lyn Peptide Inhibitor Acetate (B1210297)
The specificity of the Lyn peptide inhibitor is derived from its sequence, which is designed to target a specific interaction within a defined signaling pathway.
Inhibition Profile Against Lyn Kinase Isoforms
Lyn kinase exists as two main splice variants, LynA and LynB, which differ by a 21-amino acid insert in the unique N-terminal region of LynA. researchgate.net While studies have shown that these isoforms can have different rates of degradation and may play distinct roles in signaling, researchgate.netelifesciences.org specific data on the differential inhibitory activity of Lyn peptide inhibitor acetate against LynA and LynB isoforms is not available in publicly accessible scientific literature. The peptide's mechanism of blocking the interaction with the βc receptor subunit would likely affect both isoforms, as the binding site for the receptor is not within the region that differentiates LynA and LynB.
Differential Effects on Other Src Family Kinases
The Lyn peptide inhibitor was designed to be a specific inhibitor of the Lyn-coupled IL-5 receptor signaling pathway. tocris.commedchemexpress.com Research has shown that the lipopeptide did not affect the proliferation of B cells and T cells, suggesting a degree of selectivity, as other Src family kinases like Lck and Fyn are crucial in these cell types. tocris.com However, comprehensive quantitative data, such as IC50 or Ki values, detailing the comparative inhibitory effects of this compound on other Src family kinases like Src, Fyn, Lck, Hck, and Fgr, are not available in the reviewed literature. This lack of broad-spectrum kinase profiling makes it difficult to definitively ascertain its complete selectivity profile across the entire Src kinase family.
Molecular Interactions and Binding Dynamics of this compound
The inhibitory action of this compound is based on its specific molecular interactions that disrupt the initiation of a particular signaling cascade.
Interaction with the Catalytic Domain of Lyn Kinase
The primary mechanism of this compound is not through direct interaction with the catalytic domain of Lyn kinase. tocris.commedchemexpress.com Unlike many small-molecule kinase inhibitors that are ATP-competitive and bind within the kinase's active site, this peptide inhibitor functions by preventing the activation of Lyn kinase in the first place. tocris.comtocris.commedchemexpress.com It achieves this by blocking the binding of Lyn to the βc subunit of the IL-3/GM-CSF/IL-5 receptors. tocris.comtocris.commedchemexpress.com The stearated peptide was shown to block the activation of Lyn without affecting the activation of Janus kinase 2 (JAK2) or its association with the βc subunit, highlighting the specificity of its action on the Lyn-mediated pathway. tocris.com
Binding to Non-Catalytic Domains: Focus on the SH3 Domain
The design of the Lyn peptide inhibitor is based on a linear sequence from a receptor subunit, not on the proline-rich motifs that are characteristic ligands for SH3 domains. Therefore, there is no direct evidence from the reviewed literature to suggest that the this compound binds to the SH3 domain of Lyn kinase. Its mechanism is targeted at an upstream protein-protein interaction, rather than the intramolecular regulatory interactions involving the SH3 domain.
Allosteric Modulation of Lyn Kinase Activity
The action of this compound can be considered a form of allosteric modulation of the cellular signaling pathway involving Lyn, rather than a direct allosteric modulation of the Lyn enzyme's catalytic activity. By binding to the Lyn-binding site on the βc receptor, the peptide allosterically prevents the formation of the signaling complex necessary for Lyn activation. tocris.commedchemexpress.com This is distinct from classical allosteric enzyme inhibitors that bind to a site on the kinase itself, distinct from the active site, to induce a conformational change that reduces its catalytic efficiency. tocris.com While the end result is the inhibition of Lyn-mediated signaling, the mechanism is based on the steric hindrance of a required protein-protein interaction. tocris.commedchemexpress.com
Interactive Data Table: Summary of Mechanistic Properties
| Feature | Finding | Source(s) |
| Primary Mechanism | Competitive inhibitor of Lyn kinase binding to the βc subunit of IL-3/GM-CSF/IL-5 receptors. | tocris.comtocris.commedchemexpress.com |
| Effect on Lyn Activation | Blocks the activation of Lyn kinase. | tocris.comtocris.commedchemexpress.com |
| Cell Permeability | Rendered cell-permeable by an N-terminal stearoyl group. | tocris.commedchemexpress.com |
| Interaction with Catalytic Domain | Does not directly bind to the catalytic domain. | tocris.commedchemexpress.com |
| Interaction with SH3 Domain | No evidence of binding to the SH3 domain. | N/A |
| Allosteric Modulation | Modulates the Lyn signaling pathway by preventing protein-protein interaction; no evidence of direct allosteric enzyme inhibition. | tocris.comtocris.commedchemexpress.com |
| Selectivity vs. JAK2 | Does not affect the activation of Janus kinase 2 (JAK2). | tocris.com |
Direct Substrate Inhibition by this compound
The inhibitor functions by directly impeding the enzymatic activity of Lyn kinase, a member of the Src family of tyrosine kinases. patsnap.comscbt.com This inhibition prevents the transfer of phosphate (B84403) groups to target proteins, a key step in many signal transduction pathways. patsnap.com
Disruption of Lyn Kinase Substrate Recognition and Phosphorylation
The this compound is designed to competitively block the ATP-binding site of Lyn kinase. patsnap.com By occupying this site, it prevents the phosphorylation of tyrosine residues on substrate proteins, which is a fundamental step for activating downstream signaling cascades. patsnap.com This disruption can also induce conformational changes in the kinase, further hindering its activity. patsnap.com
Research has shown that the structure of a substrate peptide derived from the immunoreceptor tyrosine-based activation motif (ITAM) of the B cell antigen receptor, when bound to Lyn, adopts an irregular helix-like character. nih.gov The model of this complex provides a basis for understanding substrate specificity and suggests that substrates bind only to the active conformation of the kinase. nih.gov The this compound, by interfering with this process, effectively disrupts the recognition and subsequent phosphorylation of such substrates.
Inhibition of Lyn-Mediated Phosphorylation of Specific Effector Proteins
The Lyn kinase is responsible for phosphorylating a variety of effector proteins that regulate cellular processes like growth, differentiation, and survival. scbt.com By inhibiting Lyn kinase activity, the peptide inhibitor prevents the phosphorylation of these specific downstream targets. For instance, in the context of IL-5 signaling, the inhibitor has been shown to block Lyn-dependent functions such as eosinophil differentiation and survival. nih.gov
A doubly autophosphorylated form of Lyn, which is hyperactive towards peptide substrates, shows reduced activity towards certain protein substrates like p50/HS1 and p57/PDI. nih.gov This suggests that the conformation of Lyn, influenced by its phosphorylation state, dictates its substrate specificity. nih.gov The this compound's action would prevent this activation, thereby inhibiting the phosphorylation of such specific effector proteins.
Interruption of Protein-Protein Interactions by this compound
A key aspect of the this compound's mechanism is its ability to interfere with the association of Lyn kinase with other proteins, a critical step for the initiation and propagation of signaling cascades. scbt.comrsc.org
Blocking Lyn Kinase Association with Receptor Subunits (e.g., IL-3/GM-CSF/IL-5 Receptor βc Subunit)
The this compound was specifically designed based on the Lyn-binding sequence of the common beta (βc) subunit of the IL-3, GM-CSF, and IL-5 receptors. medchemexpress.comnih.gov This design allows it to effectively block the binding of Lyn tyrosine kinase to this receptor subunit. acetherapeutics.commedchemexpress.commolnova.combiocat.com By preventing this initial association, the inhibitor blocks the activation of Lyn and subsequent downstream signaling events coupled to these receptors. medchemexpress.comnih.gov
Studies have demonstrated that Lyn kinase binds to peptides from the membrane-proximal region of the βc subunit and to peptides containing specific phosphorylated tyrosine residues on the βc subunit. nih.gov The inhibitor effectively competes for these binding sites, thereby disrupting the formation of the receptor-kinase complex. nih.gov
Modulation of Lyn Kinase Interactions with Scaffolding Proteins
Scaffolding proteins play a crucial role in organizing signaling complexes by bringing together kinases and their substrates. nih.gov While direct evidence for the this compound's effect on specific scaffolding proteins is an area of ongoing research, its mechanism of action suggests it would modulate these interactions. By blocking the active site or inducing conformational changes in Lyn, the inhibitor could prevent its association with scaffolding proteins that are necessary for efficient signal transduction.
The use of synthetic protein scaffolds based on peptide motifs and their corresponding adaptor domains has been shown to enhance the efficiency of cellular processes by co-localizing interacting proteins. nih.gov The disruption of Lyn's ability to bind to its partners would counteract the function of such scaffolds in Lyn-mediated pathways.
Interference with Lyn Kinase Translocation and Localization
The subcellular localization of Lyn kinase is critical for its function and is tightly regulated. nih.govelsevierpure.com Lyn is found at the plasma membrane and in various subcellular compartments, including the nucleus. nih.govelsevierpure.com Interestingly, the inhibition of Lyn's kinase activity has been shown to induce an increase in its nuclear accumulation. nih.govelsevierpure.com This suggests that the kinase activity of Lyn is linked to its nucleocytoplasmic transport.
The this compound, by inhibiting kinase activity, could therefore interfere with the normal translocation and localization of Lyn. This altered localization could prevent Lyn from accessing its substrates at the plasma membrane or other cellular compartments, effectively inhibiting its signaling function. The trafficking of newly synthesized Lyn from the Golgi apparatus to the plasma membrane is another process that could potentially be affected by inhibitors that alter its conformation or interactions with trafficking machinery. nih.gov
Interactive Data Tables
Table 1: Effects of this compound on Molecular Interactions
| Interaction | Effect of Inhibitor | Mechanism | Reference |
| Lyn Kinase - ATP | Inhibition | Competitive binding to the ATP-binding site | patsnap.com |
| Lyn Kinase - Substrate | Inhibition of Phosphorylation | Prevents transfer of phosphate to tyrosine residues | patsnap.comnih.gov |
| Lyn Kinase - βc Receptor Subunit | Blocks Binding | Competes for the Lyn-binding site on the receptor | acetherapeutics.commedchemexpress.comnih.govmolnova.combiocat.com |
| Lyn Kinase - Effector Proteins | Inhibition of Phosphorylation | Prevents activation of downstream signaling | nih.govnih.gov |
Table 2: Research Findings on this compound
| Finding | Experimental System | Conclusion | Reference |
| Inhibition of Lyn binding to βc subunit | In vitro binding assays | The peptide inhibitor directly blocks the physical association. | nih.gov |
| Blockade of IL-5-dependent functions | Eosinophil differentiation and survival assays | The inhibitor prevents Lyn-mediated cellular responses to IL-5. | nih.gov |
| No effect on Janus kinase 2 (JAK2) activation | In vitro kinase assays | The inhibitor is specific for the Lyn-coupled pathway. | nih.gov |
| Inhibition of airway eosinophil influx | Mouse model of asthma | The inhibitor demonstrates in vivo efficacy in a disease model. | nih.gov |
: Downstream Signaling Cascade Modulation
The this compound is a cell-permeable molecule designed to specifically interfere with the signaling functions of the Lyn tyrosine kinase. medchemexpress.com Its mechanism of action involves the disruption of Lyn's interaction with its binding partners and the subsequent inhibition of its kinase activity. medchemexpress.comnih.gov This targeted inhibition has profound effects on various downstream signaling cascades that are crucial for cellular processes such as growth, differentiation, and immune responses. patsnap.com By blocking Lyn activation, the peptide inhibitor effectively modulates the intricate network of pathways regulated by this Src family kinase. medchemexpress.comnih.gov
Impact on Phosphatidylinositol 3-Kinase (PI3K) Signaling
Lyn kinase is a known upstream regulator of the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway, which plays a central role in cell proliferation, survival, and metabolism. nih.govnih.gov Inhibition of Lyn kinase activity by specific inhibitors has been shown to suppress the PI3K pathway. nih.govresearchgate.net The this compound, by blocking Lyn activation, is anticipated to have a significant impact on this critical signaling axis.
Research has demonstrated that the inhibition of Lyn leads to a reduction in the activity of PI3K and the subsequent downstream signaling events. researchgate.net For instance, treatment of acute myeloid leukemia (AML) cells with a Lyn kinase inhibitor, Bafetinib, resulted in a marked decrease in PI3K activity and the synthesis of its product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3). researchgate.net This, in turn, affects the activation of Akt, a key downstream effector of PI3K. nih.gov Studies in melanoma cells have shown that both the knockdown of Lyn and treatment with a Lyn inhibitor lead to the inhibition of the PI3K/Akt signaling pathway, resulting in reduced cell proliferation and survival. nih.gov
The table below summarizes the observed effects of Lyn inhibition on key components of the PI3K signaling pathway based on published research findings.
| Cell Type | Inhibitor | Effect on PI3K/Akt Pathway | Reference |
| HL-60 (AML) | Bafetinib (Lyn Kinase Inhibitor) | Decreased ACLY enzyme activity (a downstream target of PI3K/Akt) and Acetyl-CoA synthesis. | researchgate.net |
| M14 and A375 (Melanoma) | Bafetinib (Lyn Kinase Inhibitor) | Inhibition of the PI3K/Akt signaling pathway, leading to induced apoptosis and autophagy. | nih.gov |
| M14 and A375 (Melanoma) | Lyn shRNA | Inhibition of proliferation, migration, and invasion through the PI3K/Akt pathway. | nih.gov |
Effects on SH2 Domain-Containing Phosphatase (SHP-1) and SH2 Domain-Containing Inositol (B14025) 5-Phosphatase (SHIP-1) Recruitment and Activity
Lyn kinase plays a crucial dual role in cellular signaling, contributing to both activating and inhibitory pathways. nih.gov A key aspect of its inhibitory function is the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) on various receptors. nih.govnih.gov This phosphorylation creates docking sites for SH2 domain-containing phosphatases, such as SH2 domain-containing phosphatase-1 (SHP-1) and SH2 domain-containing inositol 5-phosphatase-1 (SHIP-1), leading to their recruitment and activation. nih.govnih.gov
The activation of these phosphatases serves to down-modulate activating signals. nih.gov SHP-1 dephosphorylates and thereby inactivates various components of activating signaling pathways, while SHIP-1 dephosphorylates PIP3, the product of PI3K, thus antagonizing PI3K-mediated signaling. nih.govnih.gov
Given that the this compound blocks the kinase activity of Lyn, it is expected to impair the phosphorylation of ITIMs. This would consequently hinder the recruitment and activation of SHP-1 and SHIP-1. Continuous signaling through both SHP-1 and SHIP-1 pathways, which can be initiated by Lyn, is required to maintain the unresponsive state of anergic B cells. nih.govnih.gov Therefore, the inhibition of Lyn by the peptide inhibitor would likely disrupt this negative regulatory loop.
The following table outlines the role of Lyn in the recruitment and activation of SHP-1 and SHIP-1.
| Signaling Component | Role of Lyn | Consequence of Lyn Inhibition | Reference |
| ITIMs | Phosphorylates tyrosine residues within ITIMs. | Reduced ITIM phosphorylation. | nih.govnih.gov |
| SHP-1 | Phosphorylation of ITIMs by Lyn facilitates the recruitment and activation of SHP-1. | Impaired recruitment and activation of SHP-1, leading to a potential increase in activating signals. | nih.govnih.gov |
| SHIP-1 | Phosphorylation of ITIMs by Lyn facilitates the recruitment and activation of SHIP-1. | Impaired recruitment and activation of SHIP-1, leading to a potential increase in PI3K signaling. | nih.govnih.gov |
Influence on Immunoreceptor Tyrosine-Based Inhibitory Motifs (ITIMs) and Activation Motifs (ITAMs) Signaling
The balance between activating and inhibitory signals, often mediated by Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and ITIMs, is critical for proper immune cell function. creative-diagnostics.com Lyn kinase is a key player in phosphorylating both ITIMs and ITAMs, thereby influencing the outcome of receptor engagement. nih.govresearchgate.net
As discussed previously, Lyn-mediated phosphorylation of ITIMs is a crucial step in initiating inhibitory signaling. nih.gov For instance, in the context of the PECAM-1 receptor, Lyn specifically phosphorylates the C-terminal ITIM, a prerequisite for the subsequent phosphorylation of the N-terminal ITIM and the recruitment of inhibitory phosphatases. nih.gov A Lyn peptide inhibitor would be expected to block this initial phosphorylation event, thereby abrogating the inhibitory function of ITIM-containing receptors.
Conversely, Lyn is also involved in the phosphorylation and activation of ITAMs. researchgate.net Upon receptor aggregation, Lyn can phosphorylate the tyrosine residues within ITAMs, leading to the recruitment and activation of downstream signaling molecules like Syk kinase and the propagation of an activating signal. creative-diagnostics.comumn.edu Interestingly, the phosphorylation status of the ITAM can determine the subsequent signaling events. While biphosphorylated ITAMs can directly activate Lyn, monophosphorylated ITAMs can also lead to Lyn activation, which in some contexts, can paradoxically promote inhibitory signaling. umn.edunih.gov
The this compound, by preventing Lyn's kinase activity, would interfere with the phosphorylation of both ITIMs and ITAMs. This would have complex consequences, potentially dampening both inhibitory feedback loops and the initiation of activating signals that are dependent on Lyn-mediated phosphorylation.
The table below summarizes the influence of Lyn on ITIM and ITAM signaling.
| Motif | Role of Lyn | Effect of this compound | Reference |
| ITIM | Initiates inhibitory signaling by phosphorylating the C-terminal ITIM of receptors like PECAM-1. | Blocks ITIM phosphorylation, thereby preventing the recruitment of inhibitory phosphatases and subsequent signal attenuation. | nih.gov |
| ITAM | Phosphorylates ITAMs upon receptor aggregation, leading to the initiation of activating signaling pathways. Biphosphorylated ITAMs can directly activate Lyn. | Prevents ITAM phosphorylation, thus inhibiting the initiation of ITAM-mediated activating signals. | researchgate.netumn.edu |
Cellular and Molecular Effects of Lyn Peptide Inhibitor Acetate
Impact on Cellular Activation and Proliferation
The Lyn peptide inhibitor exerts distinct effects on the activation and proliferation of various cell types, highlighting the specific roles of Lyn kinase in different cellular contexts.
The role of Lyn kinase in mast cell activation is complex, exhibiting both positive and negative regulatory functions depending on the nature and intensity of the stimulus. medchemexpress.comnih.gov Lyn is involved in the signaling cascade initiated by the high-affinity IgE receptor (FcεRI). medchemexpress.comnih.gov While Lyn can positively regulate degranulation and cytokine production in response to low-intensity stimuli, it acts as a negative regulator under high-intensity stimulation. medchemexpress.comnih.gov Inhibition of Lyn-mediated signaling pathways could therefore modulate mast cell responses, which are central to allergic and inflammatory reactions. researchgate.netimrpress.com
Lyn kinase is a key regulator of B cell receptor (BCR) signaling, influencing both the activation and inhibition of B cell responses to maintain immune tolerance. researchgate.netnih.gov It is involved in both the initiation of activating signals and the subsequent recruitment of inhibitory molecules to temper the response. nih.govd-nb.info Notably, studies have shown that a Lyn-binding peptide inhibitor did not affect the proliferation of B cells, suggesting that its inhibitory action is specific to certain Lyn-dependent pathways while leaving others, like proliferation, intact. researchgate.net This specificity is crucial for understanding how such an inhibitor might modulate B cell function without causing broad immunosuppression.
Table 1: Effect of Lyn Peptide Inhibitor on B Lymphocyte Proliferation
| Cell Type | Treatment | Observed Effect on Proliferation | Reference |
| B Lymphocytes | Lyn-binding peptide inhibitor | No effect | researchgate.net |
In the context of eosinophils, which are key effector cells in allergic inflammation and asthma, Lyn kinase plays a critical role in their development and persistence. Research has demonstrated that a novel Lyn-binding peptide inhibitor effectively blocks the in vitro differentiation of stem cells into eosinophils and also curtails their survival. researchgate.net This inhibitory peptide was designed to specifically block the binding of Lyn to the βc subunit of the IL-5 receptor, a critical step in IL-5-mediated signaling which is essential for eosinophil maturation and maintenance. researchgate.net However, the same peptide inhibitor did not affect the degranulation of mature eosinophils. researchgate.net
Table 2: Impact of Lyn-Binding Peptide Inhibitor on Eosinophil Functions
| Eosinophil Function | Treatment | Outcome | Reference |
| Differentiation | Lyn-binding peptide inhibitor | Blocked | researchgate.net |
| Survival | Lyn-binding peptide inhibitor | Blocked | researchgate.net |
| Degranulation | Lyn-binding peptide inhibitor | No effect | researchgate.net |
Lyn kinase is implicated in the pathogenesis of several types of leukemia, where it can contribute to the proliferation and survival of malignant cells. nih.gov Inhibition of Lyn has been shown to be a promising strategy in preclinical studies. For instance, targeting Lyn in certain B-cell precursor acute lymphoblastic leukemia (B-ALL) and chronic lymphocytic leukemia (CLL) cells has been shown to induce apoptosis and reduce cell proliferation. nih.gov Similarly, in acute myeloid leukemia (AML), where Lyn is often activated, its inhibition can suppress the growth of leukemic cells. nih.gov While not always involving a peptide inhibitor, these findings underscore the potential of targeting Lyn to control leukemic cell growth. nih.gov
Influence on Cell Migration and Invasion
The movement of cells to specific locations in the body is a fundamental process in both normal physiology and disease. Lyn kinase is involved in the signaling pathways that control cell migration.
Chemokines are small signaling proteins that direct the migration of immune cells. Lyn kinase is a key mediator in the signaling pathways of several chemokine receptors. nih.gov A Lyn-specific pseudosubstrate peptide inhibitor has been shown to block the chemotaxis of primary human macrophages in response to the chemokine MIP-1β (macrophage inflammatory protein-1β). Furthermore, the knockdown of Lyn expression in monocytes has been demonstrated to decrease their migration through endothelial cell layers in response to SDF-1α (stromal cell-derived factor-1α). nih.gov This suggests that a Lyn peptide inhibitor could potentially be used to modulate inflammatory responses by preventing the accumulation of immune cells at sites of inflammation.
Attenuation of Fibroblastic Cell Infiltration
Lyn kinase is a significant positive regulator of myofibroblast activity, which is central to the process of fibrosis and tissue remodeling. frontiersin.orgciteab.com Inhibition of Lyn kinase has been demonstrated to effectively reduce the hallmarks of fibrosis, suggesting that the Lyn peptide inhibitor acetate (B1210297) can attenuate fibroblastic cell infiltration through several mechanisms.
Research using alternative Lyn inhibitors, such as siRNA and the small molecule inhibitor INNO-406, has shown that blocking Lyn function leads to a marked decrease in the migration and proliferation of human myofibroblasts isolated from tissues with chronic pancreatitis-induced fibrosis. frontiersin.orgciteab.com In these models, Lyn is hyperactive in activated myofibroblasts (stellate cells). frontiersin.org Its inhibition curtails the invasive and proliferative expansion of these fibroblastic cells. frontiersin.org
The mechanism for this anti-fibrotic effect appears to be direct action on the myofibroblasts rather than a secondary effect from reducing inflammation. frontiersin.org By preventing the chemokine-induced movement and proliferation of these cells, Lyn inhibition can limit their accumulation at sites of injury and thereby reduce the excessive deposition of extracellular matrix, a key feature of fibrosis. frontiersin.org
Table 1: Effects of Lyn Inhibition on Fibroblastic Cells
| Parameter | Effect of Lyn Inhibition | Cell Type Studied | Reference |
|---|---|---|---|
| Migration/Chemotaxis | Decreased | Human Chronic Pancreatitis Myofibroblasts | frontiersin.org |
| Proliferation | Decreased | Human Chronic Pancreatitis Myofibroblasts | frontiersin.orgciteab.com |
| Viability | Decreased | Activated Stellate Cells | frontiersin.org |
Regulation of Apoptotic and Survival Pathways
Lyn kinase plays a complex, often dual, role in the regulation of cell survival and apoptosis, with its effects being highly dependent on the cellular context and specific stimuli. The Lyn peptide inhibitor acetate, by blocking Lyn's kinase activity and interactions, can modulate this balance, generally shifting it towards apoptosis.
Inhibition of Lyn can promote apoptosis by preventing the inactivation of key pro-apoptotic proteins. One such mechanism involves the BH3-only protein Bim. Lyn has been shown to phosphorylate Bim on tyrosine residues, a modification that inhibits Bim's pro-apoptotic function. nih.gov This phosphorylation enhances Bim's interaction with anti-apoptotic proteins like Bcl-xL, effectively sequestering it and preventing it from triggering mitochondrial outer membrane permeabilization. nih.gov Consequently, a Lyn peptide inhibitor would prevent this phosphorylation, leaving Bim free to initiate the apoptotic cascade.
Furthermore, in certain cellular contexts, Lyn is a necessary component for the induction of apoptosis. For instance, in DT40 chicken B cells, Lyn was found to be essential for mediating apoptosis induced by topoisomerase II inhibitors like adriamycin and etoposide. nih.gov In this scenario, the absence or inhibition of Lyn rendered the cells resistant to these apoptotic stimuli. This highlights the context-dependent role of Lyn in cell death pathways.
A notable regulatory mechanism involves the cleavage of Lyn by caspases during apoptosis. This process generates a truncated form of Lyn, known as LynΔN, which paradoxically functions as an anti-apoptotic molecule. nih.govnih.gov This suggests that the full-length Lyn kinase, when active, participates in pro-apoptotic signaling that is later counteracted by its own cleavage product. Therefore, inhibiting the initial activity of the full-length Lyn could have a net pro-apoptotic effect by altering this delicate regulatory balance.
Lyn kinase activity is frequently associated with the upregulation of anti-apoptotic proteins, thereby promoting cell survival, particularly in cancer cells. Research has demonstrated a direct link between Lyn activation and increased expression of Bcl-2, a cornerstone anti-apoptotic protein of the BCL2 family. researchgate.netnih.gov
Studies involving the knockdown of the LYN gene in human gastric cancer cells revealed a significant decrease in the expression of Bcl-2. nih.gov This downregulation of Bcl-2 was accompanied by an increase in the pro-apoptotic protein Bax and subsequent activation of the caspase cascade, leading to apoptosis. nih.gov Therefore, the this compound is expected to mimic this effect, reducing the transcriptional and translational levels of Bcl-2 and other anti-apoptotic proteins. This action would lower the threshold for apoptosis induction by various cellular stresses.
Table 2: Lyn's Role in Apoptotic and Survival Pathways
| Lyn Target/Pathway | Effect of Lyn Activation | Consequence of Lyn Inhibition | Reference |
|---|---|---|---|
| Bim (Pro-Apoptotic) | Phosphorylates and inactivates Bim | Promotes Bim's pro-apoptotic function | nih.gov |
| Bcl-2 (Anti-Apoptotic) | Upregulates expression | Downregulates expression | researchgate.netnih.gov |
| Bcl-xL (Anti-Apoptotic) | Promotes Bim/Bcl-xL interaction | Disrupts Bim/Bcl-xL interaction | nih.gov |
Modulation of Gene Expression and Transcriptional Programs
The this compound can significantly alter cellular function by modulating gene expression. This is achieved by interfering with Lyn-dependent signaling cascades that culminate in the activation or suppression of transcription factors, thereby impacting the production of key proteins like cytokines, chemokines, and adhesion molecules.
The influence of Lyn inhibition on cytokine and chemokine production is highly context-specific, as Lyn can act as both a positive and a negative regulator of these inflammatory mediators.
The Lyn peptide inhibitor was specifically designed based on its ability to block IL-5-dependent signaling, thereby inhibiting functions like eosinophil differentiation and survival. nih.gov In other instances, Lyn acts as a positive modulator of chemokine signaling. For example, peptide-mediated inhibition of Lyn in macrophages was shown to reduce the activation of the Erk pathway following stimulation with the chemokine MIP-1β. nih.gov
Conversely, in response to stimuli like bacterial lipopolysaccharide (LPS), Lyn can act as a negative regulator of cytokine production. In murine macrophages, silencing the Lyn gene leads to an upregulation in the production of pro-inflammatory cytokines such as TNF-α and the chemokine CCL5/RANTES. nih.gov Similarly, Lyn has been shown to limit the responsiveness of plasma cells to cytokines like IL-6 and IL-3, thereby restricting their accumulation. amsterdamumc.nl In these contexts, the Lyn peptide inhibitor could potentially enhance certain inflammatory responses.
Lyn kinase is a key regulator of cell adhesion, a process critical for immune cell trafficking, infiltration, and tissue integrity. Its inhibition can influence the expression and function of various adhesion molecules.
Studies on a syndrome caused by constitutively active Lyn kinase revealed that the overactive kinase leads to increased expression of Intercellular Adhesion Molecule 1 (ICAM-1) on endothelial cells. nih.gov This suggests that treatment with a Lyn inhibitor would downregulate ICAM-1 expression, thereby reducing cell-cell adhesion and inflammatory cell transmigration.
Mechanistically, Lyn plays a crucial role at the leading edge of migrating cells, such as neutrophils. It is essential for the localized activation of β2 integrins, which mediate firm adhesion to the extracellular matrix. biologists.com Lyn depletion was shown to prevent the chemoattractant-induced activation of the small GTPase Rap1, a key effector that regulates integrin activity. biologists.com By inhibiting Lyn, the this compound would disrupt this signaling pathway, leading to impaired integrin activation and reduced cell adhesion and chemotaxis.
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| 2-hydroxy-5-fluoropyrimidine |
| Adriamycin |
| Anagrelide |
| Bafetinib (INNO-406) |
| Dasatinib (B193332) |
| Enzastaurin |
| Etoposide |
| Imatinib (B729) |
| INNO-406 (Bafetinib) |
| Linagliptin |
| Ly294002 |
| This compound |
| Mestranol |
| Mitomycin C |
| Nilotinib (B1678881) |
| Pirfenidone |
| Ponatinib |
| PP2 |
| PP3 |
| Venetoclax |
Potential Interactions with Transcription Factors (e.g., IRF5)
The interaction between Lyn kinase and Interferon Regulatory Factor 5 (IRF5) represents a critical nexus in the control of innate immune responses. Research indicates that Lyn can act as a direct suppressor of the IRF5 signaling pathway. Studies have demonstrated a physical interaction between Lyn and IRF5 following the stimulation of Toll-like receptors (TLRs) that signal through the MyD88 adaptor protein. nih.gov This interaction is significant because IRF5 is a key transcription factor that drives the expression of pro-inflammatory cytokines, and its overactivation is linked to autoimmune diseases like systemic lupus erythematosus (SLE). nih.govfrontiersin.org
The inhibitory mechanism of Lyn on IRF5 appears to be multifaceted and, notably, can be independent of Lyn's kinase activity. nih.gov Lyn binding to IRF5 has been shown to block the access of other activating proteins, such as the kinase IKKβ and the ubiquitin ligase TRAF6, to IRF5. frontiersin.org This steric hindrance effectively inhibits the necessary post-translational modifications—specifically ubiquitination and phosphorylation—that are required for IRF5's activation and subsequent transcriptional activity. nih.gov By preventing these modifications, Lyn curtails the pro-inflammatory functions of IRF5. nih.gov
Interestingly, while Lyn-deficient myeloid cells exhibit hyperactivated signaling downstream of TLRs, this effect is specifically linked to the IRF5 pathway and not to other major TLR signaling branches like the NF-κB pathway. nih.govnih.gov The specificity of this interaction underscores a targeted regulatory role for Lyn in maintaining immune homeostasis. The genetic deletion of even a single copy of the Irf5 gene has been shown to alleviate the excessive cytokine production in Lyn-deficient cells and to mitigate the development of SLE-like symptoms in mouse models. nih.govfrontiersin.org However, it is worth noting that some conflicting reports suggest Lyn may also promote IRF5 activation, indicating the need for further research to fully clarify the context-dependent nature of this interaction. frontiersin.org
| Aspect of Interaction | Key Research Finding | Primary Consequence | Source |
|---|---|---|---|
| Physical Binding | Lyn physically interacts with IRF5 in the TLR-MyD88 pathway. | Inhibition of IRF5's downstream functions. | nih.gov |
| Inhibitory Mechanism | Lyn binding blocks the access of activating kinases (IKKβ) and ligases (TRAF6) to IRF5. | Suppression of IRF5 phosphorylation and ubiquitination. | nih.govfrontiersin.org |
| Kinase Activity | The suppression of IRF5's transcriptional activity occurs in a manner independent of Lyn's kinase function. | Highlights a scaffolding or protein-binding role for Lyn in this context. | nih.gov |
| Signaling Specificity | Lyn specifically suppresses the TLR-MyD88-IRF5 pathway, without inhibiting the NF-κB pathway. | Targeted fine-tuning of IRF5 activity to maintain immune balance. | nih.gov |
| Pathological Relevance | Loss of Lyn leads to hyperactive IRF5 signaling, contributing to autoimmunity. Monoallelic deletion of Irf5 ameliorates these symptoms. | Demonstrates the critical role of the Lyn-IRF5 axis in preventing autoimmune disease. | nih.govfrontiersin.org |
Effects on Specific Subcellular Processes
Modulation of Autophagy Pathways
Lyn kinase plays a significant, albeit complex, role in the regulation of autophagy. Its involvement has been identified in both specialized secretory autophagy and in the general maintenance of cellular autophagic flux, where its dysregulation can contribute to pathophysiology.
One of the key demonstrated roles for Lyn is in the process of secretory autophagy, which is utilized by some viruses for egress from host cells. nih.gov Studies on flaviviruses, such as Dengue and Zika, have identified Lyn as a critical component for the secretion of infectious particles. nih.gov In this context, viral particles are released from the cell enclosed within autophagosome-derived vesicles. Lyn is essential for this non-canonical secretion pathway, which also depends on other autophagy-related proteins like Ulk1, as well as Rab GTPases and SNARE complexes. nih.gov The kinase and palmitoylation activities of Lyn are both required for this function, as mutants deficient in either fail to rescue the impaired viral release in Lyn-deficient cells. nih.gov This mechanism allows viruses to exit the cell in a way that may help them evade circulating antibodies. nih.gov
Conversely, the accumulation of hyperactivated Lyn kinase has been linked to impaired autophagy, leading to cellular dysfunction and neurodegeneration. nih.gov In the context of Chorea-Acanthocytosis, a neurodegenerative disease caused by mutations in the VPS13A gene, an accumulation of active Lyn is a key pathophysiological event. nih.gov This increase in active Lyn is associated with defective autophagy in the basal ganglia, leading to the buildup of toxic protein aggregates (such as phospho-tau and γ-synuclein) and subsequent neuroinflammation. nih.gov Importantly, the genetic knockout of Lyn or its pharmacological inhibition with agents like nilotinib was shown to improve autophagic flux, ameliorate both the hematological and neurological symptoms, and prevent neuroinflammation in a mouse model of the disease. nih.gov This suggests that excessive Lyn activity can be detrimental to the proper functioning of the autophagy-lysosome pathway.
| Context | Role of Lyn Kinase | Mechanism/Outcome | Source |
|---|---|---|---|
| Flavivirus Egress | Positive Regulator | Lyn is critical for the secretion of virus particles within autophagosome-derived vesicles (secretory autophagy). | nih.gov |
| Chorea-Acanthocytosis | Negative Regulator (when hyperactive) | Accumulation of active Lyn impairs autophagic flux, leading to neuroinflammation and neurodegeneration. | nih.gov |
| Therapeutic Intervention | Target for Autophagy Restoration | Inhibition of Lyn kinase (e.g., with nilotinib) improves autophagy and ameliorates disease phenotypes in a ChAc mouse model. | nih.gov |
Regulation of Membrane Trafficking Events
As a membrane-anchored protein, the localization and function of Lyn kinase are intrinsically linked to membrane trafficking events. Lyn's journey through the cell and its final positioning within specific membrane microdomains are tightly regulated processes that are crucial for its signaling functions.
The biosynthetic trafficking of Lyn involves its transport from its site of synthesis in the cytoplasm to the plasma membrane via the Golgi apparatus. nih.gov Newly synthesized Lyn first accumulates in the Golgi region before being transported to the plasma membrane along the secretory pathway. nih.govmdpi.com This trafficking from the Golgi is a regulated step, mediated by vesicular transport, and is dependent on the kinase domain of Lyn itself, although not necessarily its catalytic activity. nih.gov Specific charged residues within the C-lobe of the kinase domain have been identified as essential for this export from the Golgi. nih.gov
Lyn's distribution within the plasma membrane is not uniform; it is found in distinct microdomains, including lipid rafts. nih.govmolbiolcell.org The association of Lyn with these detergent-resistant membranes is influenced by its palmitoylation status and is crucial for its ability to regulate signaling pathways, such as the negative regulation of TLR4 signaling. molbiolcell.org The localization of Lyn can be dynamic. For instance, cell detachment from the extracellular matrix can induce a shift in Lyn's distribution from low-density to high-density membrane fractions, a change that is associated with its activation and involves dynamin activity and decreased membrane cholesterol. nih.gov Furthermore, the activation of certain receptor tyrosine kinases (RTKs) can alter Lyn's subcellular localization, changing its association with endosomes and lipid rafts, suggesting that Lyn acts as a signaling hub that integrates inputs from different receptors by changing its location within the cell. plos.org
| Process | Role/Mechanism | Key Regulators/Factors | Source |
|---|---|---|---|
| Biosynthetic Transport | Lyn is transported from the Golgi apparatus to the plasma membrane via the secretory pathway. | Requires the kinase domain (but not activity); involves caveolin. | nih.gov |
| Membrane Microdomain Localization | Lyn localizes to lipid rafts, which is critical for its signaling functions (e.g., TLR4 regulation). | Palmitoylation of the SH4 domain. | molbiolcell.org |
| Dynamic Relocalization | Cell detachment causes a shift in Lyn's membrane distribution and activation. | Dynamin activity, membrane cholesterol levels. | nih.gov |
| Signal-Induced Trafficking | Receptor Tyrosine Kinase (RTK) activation changes Lyn's localization between endosomes and lipid rafts. | Specific ligands (e.g., PTN, SCF). | plos.org |
Preclinical Efficacy of Lyn Peptide Inhibitor Acetate in Disease Models
Experimental Models of Allergic and Eosinophilic Disorders
The most robust preclinical evidence for the Lyn peptide inhibitor comes from its evaluation in models of allergic and eosinophilic diseases, particularly asthma. These studies have established a clear mechanism of action, linking the inhibition of Lyn kinase to a significant reduction in eosinophil-driven inflammation.
Attenuation of Airway Eosinophilic Inflammation in Murine Asthma Models
In a key study utilizing a murine model of asthma, a novel Lyn-binding peptide inhibitor demonstrated significant efficacy. nih.gov This peptide was specifically designed based on the Lyn-binding sequence of the IL-5/GM-CSF receptor common beta (βc) subunit and was N-stearated to ensure it could enter cells. nih.gov When administered in vivo to mice in an asthma model, the Lyn-binding peptide markedly inhibited the influx of eosinophils into the airways. nih.gov This demonstrates a direct therapeutic effect on a hallmark feature of asthma. The inhibitor specifically blocks the Lyn-dependent functions of Interleukin-5 (IL-5), a critical cytokine for eosinophil differentiation and survival, without indiscriminately blocking all receptor-coupled pathways. medchemexpress.comnih.gov This targeted approach was shown to be effective in reducing airway eosinophilic inflammation. nih.gov
Inhibition of Eosinophil Influx and Tissue Remodeling
The Lyn peptide inhibitor's effects extend beyond simple inflammation reduction to the cellular mechanisms that drive eosinophilic disorders. In vitro experiments have shown that the inhibitor blocks the IL-5-dependent differentiation of eosinophils from stem cells and also inhibits their survival. nih.gov However, it did not affect eosinophil degranulation. nih.gov The targeted action of the peptide is highlighted by its ability to block the binding of Lyn to the βc receptor and subsequent Lyn activation, while not affecting the activation of Janus kinase 2 (JAK2). nih.gov This specificity ensures that only the Lyn-mediated signals are interrupted. In vivo, the primary documented effect related to tissue-level changes is the significant inhibition of airway eosinophil influx. nih.gov
Below is a summary of the preclinical effects of the Lyn-binding peptide inhibitor on eosinophil functions:
| Assay Type | Model/System | Parameter Measured | Observed Effect of Lyn Peptide Inhibitor | Reference |
| In Vitro | Eosinophil Progenitors | Differentiation | Blocked IL-5-dependent differentiation | nih.gov |
| In Vitro | Mature Eosinophils | Survival | Blocked IL-5-dependent survival | nih.gov |
| In Vitro | Mature Eosinophils | Degranulation | No effect | nih.gov |
| In Vivo | Murine Asthma Model | Airway Inflammation | Significantly inhibited eosinophil influx | nih.gov |
Investigation in Autoimmune and Inflammatory Disease Models
The role of Lyn kinase as a critical regulator of immune signaling makes it a rational target for autoimmune diseases. Lyn has a dual function, capable of both activating and inhibitory signaling, and its dysregulation is linked to autoimmune conditions. nih.gov
Suppression of Autoimmune Manifestations in Lyn-Deficient Murine Models
Mice deficient in Lyn (Lyn-/- mice) spontaneously develop a lupus-like autoimmune disease, characterized by hyperactive B cells, the production of autoantibodies, and immune complex-mediated glomerulonephritis. nih.govnih.govnih.gov This makes the Lyn-deficient mouse a crucial preclinical model for studying autoimmunity. nih.gov The disease in these mice is driven by the loss of Lyn's inhibitory signaling in B cells, which leads to their spontaneous activation. nih.gov While these models establish Lyn as a key checkpoint in preventing autoimmunity, extensive studies testing the therapeutic efficacy of the specific Lyn peptide inhibitor acetate (B1210297) in suppressing these manifestations have not been reported in the reviewed literature. However, foundational research on a Lyn-binding peptide inhibitor showed it did not affect the proliferation of B cells and T cells, suggesting its primary mechanism is not broadly immunosuppressive. nih.gov
Modulation of Immune Hyperresponsiveness in Animal Models of Autoimmunity
The hyper-responsiveness of immune cells, particularly B cells, is a central feature of the autoimmune phenotype in Lyn-deficient animals. nih.gov While other therapeutic approaches, such as the use of synthetic peptides like p140, have been explored in murine lupus models, nih.govnih.gov direct evidence of the Lyn peptide inhibitor acetate modulating systemic immune hyper-responsiveness in animal models of autoimmunity is limited in published research. The development of peptide-based therapies for autoimmune diseases like lupus is an active area of research, but clinical trials have yielded variable results so far. nih.gov
Assessment in Oncological Preclinical Models
The involvement of Lyn kinase in various signaling pathways related to cell proliferation, survival, and migration has made it a target of interest in oncology. nih.govnih.gov Lyn has been implicated as a key signaling mediator in solid tumors such as prostate cancer, glioma, and breast cancer. nih.gov In head and neck squamous cell carcinoma (HNSCC), Lyn is the primary Src family kinase activated by the oncogenic receptor EGFRvIII, and its inhibition with siRNA has been shown to block cancer cell migration and invasion. nih.gov Similarly, in melanoma models, knocking down Lyn or inhibiting it with the small molecule inhibitor Bafetinib inhibited proliferation and induced apoptosis. nih.gov
Despite this strong rationale for targeting Lyn in cancer, preclinical assessments specifically using this compound are not widely documented in the scientific literature. Research has tended to focus on small molecule inhibitors like dasatinib (B193332) or nilotinib (B1678881), or on genetic knockdown approaches to validate Lyn as a target. nih.govnih.govnih.gov While peptide-based therapeutics are being developed for cancer immunotherapy, targeting pathways like PD-1/PD-L1, nih.govnih.govresearchgate.net the application of this specific Lyn peptide inhibitor in oncology remains an area for future investigation.
Effects on Tumor Growth and Progression in Xenograft Models
The inhibition of Lyn kinase has been shown to effectively suppress tumor growth in several xenograft models of cancer. These studies highlight the potential of targeting Lyn as a therapeutic strategy for solid tumors.
In a preclinical study involving hormone-refractory prostate cancer, a sequence-based peptide inhibitor of Lyn, identified as KRX-123, was developed. nih.gov This specific inhibitor was tested in xenograft models using DU145 human prostate cancer cells. The in vivo administration of KRX-123 resulted in a significant reduction in tumor volume in nude mice. nih.gov Histological analysis of the tumors from the treated mice revealed extensive apoptosis, indicating that the reduction in tumor size was, at least in part, due to the induction of programmed cell death. nih.gov
Further research has underscored the role of Lyn in other solid tumors. In models of head and neck squamous cell carcinoma (HNSCC) expressing the EGFRvIII mutant, selective inhibition of Lyn using small interfering RNA (siRNA) led to a significant decrease in the migration and invasion of cancer cells. nih.gov While not a peptide inhibitor, this genetic approach validates Lyn as a driver of tumor progression. Similarly, in melanoma, both the knockdown of Lyn and the use of the small molecule inhibitor Bafetinib (also known as INNO-406) inhibited proliferation, migration, and invasion of human melanoma cells in vitro. nih.gov
Table 1: Effects of Lyn Inhibition on Tumor Growth in Xenograft Models
| Cancer Model | Inhibitor | Key Findings | Reference |
|---|---|---|---|
| Prostate Cancer (DU145 cells) | KRX-123 (Peptide Inhibitor) | Significant reduction in tumor volume; induction of extensive apoptosis. | nih.gov |
| Head and Neck Squamous Cell Carcinoma (EGFRvIII-expressing) | Lyn siRNA | Decreased cell migration and invasion. | nih.gov |
| Melanoma | Lyn shRNA, Bafetinib | Inhibited proliferation, migration, and invasion; induced apoptosis and autophagy. | nih.gov |
Inhibition of Leukemogenesis in Hematological Malignancy Models
Lyn kinase is a known player in the signaling pathways of various hematological malignancies. Its inhibition has been explored as a therapeutic avenue, particularly in the context of resistance to existing therapies.
Bafetinib (INNO-406), a dual inhibitor of Bcr-Abl and Lyn tyrosine kinases, has demonstrated significant preclinical activity in models of leukemia. nih.gov It has been shown to be more potent than imatinib (B729) in vitro and in vivo. nih.gov Bafetinib is effective against several imatinib-resistant Bcr-Abl mutations, with its activity against Lyn being a key factor in overcoming resistance. nih.gov In preclinical studies, Bafetinib induced apoptosis in Philadelphia chromosome-positive (Ph+) leukemia cells. medchemexpress.com
While not exclusively targeting Lyn, the tyrosine kinase inhibitors dasatinib and nilotinib, which have activity against Lyn, are used in the treatment of chronic myeloid leukemia (CML). nih.govnih.gov Their efficacy in preclinical and clinical settings further supports the relevance of Lyn as a therapeutic target in hematological cancers. Furthermore, preclinical studies have explored novel pyrazolo[3,4-d]pyrimidine compounds that act as multi-target inhibitors of Fyn, Lyn, and Blk, showing significant anti-proliferative effects against lymphoma cell lines. nih.gov
Table 2: Preclinical Efficacy of Lyn-Inhibiting Compounds in Hematological Malignancies
| Malignancy Model | Inhibitor | Key Findings | Reference |
|---|---|---|---|
| Chronic Myeloid Leukemia (CML) | Bafetinib (INNO-406) | Potent inhibition of Bcr-Abl and Lyn; overcomes imatinib resistance; induces apoptosis. | nih.govmedchemexpress.com |
| Lymphoma | Pyrazolo[3,4-d] pyrimidines | Potent multi-target inhibition of Fyn, Lyn, and Blk; significant anti-proliferative effects. | nih.gov |
Studies in Fibrotic Disease Models
The role of Lyn kinase in fibrotic diseases is an emerging area of research. Preclinical studies have indicated that inhibiting Lyn can prevent the development of fibrosis and reduce the deposition of extracellular matrix.
Prevention of Fibrosis Development in Chronic Pancreatitis Models
In a mouse model of chronic pancreatitis-induced fibrosis, the inhibition of Lyn kinase has been shown to prevent the development of fibrotic tissue. nih.gov Treatment with the Lyn kinase inhibitor INNO-406 (Bafetinib), which is a 2-phenylaminopyrimidine derivative and not a peptide, in a cerulein-induced mouse model of chronic pancreatitis resulted in the prevention of pancreatic fibrosis. nih.govnih.gov The study identified hyperactive Lyn signaling in the myofibroblasts of patients with chronic pancreatitis-induced fibrosis. nih.gov Inhibition of Lyn with either siRNA or INNO-406 led to a substantial decrease in the migration and proliferation of human chronic pancreatitis myofibroblasts in vitro. nih.gov These findings suggest that Lyn is a key regulator of the processes that lead to pancreatic fibrosis. nih.gov
Reduction of Extracellular Matrix Deposition
A key pathological feature of fibrosis is the excessive deposition of extracellular matrix (ECM) components, such as collagen. The inhibition of Lyn has been directly linked to a reduction in ECM production in preclinical models.
Table 3: Effects of Lyn Inhibition in a Chronic Pancreatitis Fibrosis Model
| Model | Inhibitor | Key Findings | Reference |
|---|---|---|---|
| Cerulein-induced chronic pancreatitis (mouse) | INNO-406 (Bafetinib) | Prevention of pancreatic fibrosis; decreased migration and proliferation of myofibroblasts. | nih.gov |
| Cerulein-induced chronic pancreatitis (mouse) | INNO-406 (Bafetinib) | Prevention of procollagen (B1174764) and collagen synthesis; reduced frequency of procollagen and α-SMA-positive cells. | nih.gov |
Evaluation in Neurodegenerative Disease Models
Recent studies have implicated Lyn kinase in the pathophysiology of certain neurodegenerative diseases, opening up new avenues for therapeutic intervention.
Amelioration of Pathological Phenotypes in Chorea-Acanthocytosis Models
Chorea-Acanthocytosis (ChAc) is a rare, progressive neurodegenerative disorder. Research has identified the accumulation of activated Lyn tyrosine kinase as a key pathophysiological event in this disease. researchgate.net In a Vps13a knockout mouse model, which phenocopies human ChAc, the inhibition of Lyn has shown significant therapeutic effects. nih.govresearchgate.net
In vivo testing of the pharmacologic Lyn inhibitors dasatinib and nilotinib revealed that while dasatinib did not effectively cross the blood-brain barrier, nilotinib did and was able to ameliorate both the hematological and neurological phenotypes of the Vps13a knockout mice. nih.govresearchgate.net Treatment with nilotinib led to improved autophagy in the basal ganglia and prevented neuroinflammation. nih.govresearchgate.net Furthermore, genetic knockout of Lyn in the Vps13a knockout mice resulted in the normalization of red blood cell morphology and improved autophagy in the basal ganglia. researchgate.net These findings strongly support the targeting of Lyn kinase as a promising therapeutic strategy for Chorea-Acanthocytosis.
Table 4: Effects of Lyn Inhibition in a Chorea-Acanthocytosis Mouse Model
| Model | Intervention | Key Findings | Reference |
|---|---|---|---|
| Vps13a-/- mouse | Nilotinib | Amelioration of hematological and neurological phenotypes; improved autophagy; prevention of neuroinflammation. | nih.govresearchgate.net |
| Vps13a-/- mouse | Dasatinib | Did not cross the blood-brain barrier effectively. | nih.govresearchgate.net |
| Vps13a-/- Lyn-/- double knockout mouse | Genetic knockout of Lyn | Normalization of red cell morphology; improvement of autophagy in the basal ganglia. | researchgate.net |
Regulation of Microglial Activation in Alzheimer's Disease Models
Microglia, the resident immune cells of the central nervous system, play a crucial role in the brain's response to injury and disease. In the context of Alzheimer's disease (AD), the activation state of microglia is a key factor in the progression of neuropathology. The protein tyrosine kinase Lyn has been identified as a significant regulator of microglial signaling pathways. nih.gov
Research has shown that Lyn is widely expressed in the brain and is particularly abundant in glial cells, including microglia. nih.gov Its role in these cells is complex, involving the modulation of microglial activation. nih.gov Studies have detected increased Lyn activation in the hippocampus of patients with Alzheimer's disease. nih.gov Furthermore, in rodent models of AD, exposure to amyloid-beta (Aβ) oligomers, a hallmark of the disease, has been shown to increase Lyn activation in microglia. nih.gov
The inhibition of Lyn has emerged as a potential therapeutic strategy to modulate microglial activity in AD. confex.com Lyn is involved in signaling pathways mediated by TREM2 (Triggering Receptor Expressed on Myeloid cells 2), a receptor on microglia that is critical for their ability to clear neurotoxic substances like Aβ oligomers through phagocytosis. confex.com The selective inhibition of Lyn is proposed to activate microglia in a beneficial manner, enhancing their capacity for clearing pathological proteins. confex.com Preclinical studies using small molecule Lyn inhibitors have demonstrated the potential to prevent Aβ₁₋₄₂-mediated neurotoxicity, a key pathological process in Alzheimer's disease. nih.gov
Table 1: Research Findings on Lyn's Role in Microglial Activation in Alzheimer's Disease Models
| Finding | Model System | Implication for Alzheimer's Disease | Reference(s) |
|---|---|---|---|
| Increased Lyn activation detected. | Hippocampus of Alzheimer's disease patients. | Suggests Lyn is involved in the human disease process. | nih.gov |
| Increased Lyn activation in microglia upon exposure to Aβ₁₋₄₂ oligomers. | Rodent models of Alzheimer's disease. | Links the pathological hallmark of AD directly to Lyn activation in immune cells. | nih.gov |
| Lyn is involved in TREM2 mediated microglial activation and phagocytosis. | General knowledge on protein function. | Highlights a specific mechanism through which Lyn influences microglial function relevant to AD. | confex.com |
Prevention of Neuroinflammation and Neuronal Cell Death
Neuroinflammation is a critical component of the pathology in neurodegenerative diseases, including Alzheimer's. The activation of Lyn kinase is linked to inflammatory processes and subsequent neuronal damage. nih.govnih.gov Exposure of neuronal cells to Aβ₁₋₄₂ peptides has been shown to induce the activation of Lyn, leading to a signaling cascade that results in neuronal cell death. nih.gov
The inhibition of Lyn kinase has demonstrated significant potential in preventing neuroinflammation and protecting neurons from cell death in preclinical models. In mouse models of neurodegeneration, the pharmacological inhibition of Lyn has been shown to improve autophagy, a cellular process for clearing damaged components, and prevent neuroinflammation. nih.gov Specifically, in a mouse model of Chorea-Acanthocytosis, a neurodegenerative disorder, the genetic knockout of Lyn was associated with a reduction in the activation of NF-kB p65, a key regulator of inflammation. nih.gov
Furthermore, in a murine model of Alzheimer's disease, treatment with a non-receptor tyrosine kinase inhibitor, dasatinib, which targets the Src family of kinases including Lyn, led to a decrease in reactive microglia and levels of the pro-inflammatory cytokine TNFα in the hippocampus and temporal cortex. nih.gov While this inhibitor is not specific to Lyn, these findings support the concept that targeting this kinase family can mitigate the neuroinflammatory response associated with amyloid pathology. nih.gov This reduction in inflammation correlated with improved cognitive performance in the treated animals. nih.gov The use of cell-permeable peptides designed to inhibit specific protein kinase interactions represents a promising therapeutic approach for preventing neuronal degeneration. nih.govresearchgate.net
Table 2: Research Findings on the Prevention of Neuroinflammation and Neuronal Death by Targeting Lyn
| Finding | Model System | Outcome | Reference(s) |
|---|---|---|---|
| Inhibition of Lyn prevented Aβ₁₋₄₂-mediated neurotoxicity. | Neuronal cells exposed to Aβ₁₋₄₂ peptides. | Protection against neuronal cell death. | nih.gov |
| Pharmacologic inhibition of Lyn with nilotinib. | Vps13a−/− mouse model of Chorea-Acanthocytosis. | Improved autophagy and prevention of neuroinflammation. | nih.gov |
| Double knockout of Vps13a and Lyn. | Vps13a−/− Lyn−/− mouse model. | Reduced activation of NF-kB p65, indicating reduced neuroinflammation. | nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Amyloid-beta (Aβ) |
| Amyloid-beta (Aβ₁₋₄₂) |
| Dasatinib |
| Nilotinib |
Structure Activity Relationship and Rational Design of Lyn Peptide Inhibitors
Identification of Key Amino Acid Residues for Lyn Binding and Inhibition
The inhibitory action of the Lyn peptide inhibitor acetate (B1210297) is predicated on its ability to mimic the binding site of Lyn on its natural interaction partners, thereby competitively blocking the kinase's activity.
The Lyn peptide inhibitor is designed to disrupt the interaction between Lyn kinase and the common beta subunit (βc) of the IL-3/GM-CSF/IL-5 receptors. Research has successfully mapped the binding site of Lyn kinase on this receptor subunit. It has been demonstrated that a membrane-proximal region of the βc subunit is crucial for this interaction. Through the use of overlapping and sequential peptides derived from this region, the specific Lyn binding site has been narrowed down to a sequence of nine amino acid residues, corresponding to positions 457-465 of the βc subunit. nih.gov
Further investigation into this binding site has highlighted the critical role of specific amino acid types. Mutational analysis, where proline residues within this nine-amino-acid region were replaced with alanine (a technique known as alanine scanning), resulted in the abrogation of Lyn binding. nih.gov This indicates that proline residues are essential structural components for the interaction with Lyn kinase. The unique conformational constraints imposed by proline are likely necessary for the correct presentation of the binding motif to the kinase. The N-terminal unique domain of Lyn kinase has been suggested to be important for this binding to the βc receptor subunit. nih.gov
The Lyn peptide inhibitor acetate is a synthetic peptide with the sequence YGYRLRRKWEEKIPNP, which is derived from the identified Lyn binding site on the βc subunit. To enhance its cell permeability, it is modified with an N-stearoyl group. While direct structure-activity relationship (SAR) studies, such as a systematic alanine scan on this specific peptide, are not extensively detailed in the available literature, inferences can be drawn from the mapping of the receptor binding site.
Given the critical role of proline in the native binding interaction, the proline residues within the YGYRLRRKWEEKIPNP sequence are likely to be of high importance for its inhibitory potency. The removal of their side chains would alter the peptide's conformation and potentially disrupt the key interactions with the Lyn kinase.
Furthermore, studies on other peptide-protein interactions often reveal that a small subset of residues, termed "hot spots," contribute most of the binding energy. These are typically amino acids with bulky hydrophobic or charged side chains capable of forming significant contacts. In the Lyn peptide inhibitor sequence, residues such as Tyrosine (Y), Arginine (R), and Tryptophan (W) are strong candidates for being critical to its inhibitory function due to their potential for aromatic, hydrophobic, and electrostatic interactions within the binding pocket of Lyn. For instance, in other kinase-peptide interactions, charged residues have been shown to be crucial for binding and function.
To systematically determine the contribution of each amino acid to the inhibitory potency of the Lyn peptide inhibitor, an alanine scanning approach could be employed. This technique involves sequentially replacing each amino acid residue with alanine and measuring the inhibitory activity of the resulting peptide variants. nih.govnih.gov The results of such a scan would provide a detailed map of the functional epitope of the peptide inhibitor.
Table 1: Potential Key Residues in Lyn Peptide Inhibitor for Alanine Scanning
| Residue Position | Original Amino Acid | Potential Role in Binding and Inhibition |
| 1 | Tyrosine (Y) | Aromatic interactions, potential for phosphorylation |
| 4 | Arginine (R) | Electrostatic interactions with acidic residues in the kinase |
| 6 | Arginine (R) | Electrostatic interactions |
| 7 | Arginine (R) | Electrostatic interactions |
| 9 | Tryptophan (W) | Aromatic and hydrophobic interactions |
| 15 | Proline (P) | Conformational rigidity, mimicking the native binding turn |
| 16 | Proline (P) | Conformational rigidity |
Conformational Analysis and Molecular Dynamics of Peptide-Lyn Interactions
The binding of a peptide inhibitor to its target kinase is a dynamic process that involves conformational changes in both the peptide and the enzyme. Molecular dynamics simulations are a powerful tool to study these interactions at an atomic level.
The Lyn peptide inhibitor, upon approaching the kinase, would likely undergo a conformational selection process, where it adopts a specific three-dimensional structure that is complementary to the binding site on Lyn. The flexibility of both the peptide and the kinase's binding site would allow for mutual adaptation to achieve a stable and high-affinity complex. This dynamic interplay is a key aspect of the inhibitor's mechanism of action.
Design Strategies for Enhanced Lyn Selectivity
A major challenge in the development of kinase inhibitors is achieving selectivity for the target kinase over other closely related kinases, particularly within the same family. The Src family of kinases, to which Lyn belongs, shares a high degree of sequence and structural homology, making the design of selective inhibitors particularly difficult.
Several strategies can be employed to enhance the selectivity of peptide inhibitors for Lyn kinase. One approach is to exploit the differences in the amino acid sequences of the binding sites between Lyn and other Src family kinases. A peptide sequence can be optimized to maximize interactions with residues that are unique to Lyn while minimizing interactions with residues present in other family members.
Another strategy involves conformational constraint of the peptide. Linear peptides are often highly flexible and can adopt multiple conformations, only one of which may be optimal for binding. By introducing structural constraints, such as cyclization or "stapling," the peptide can be locked into its bioactive conformation. nih.govscbt.com This pre-organization reduces the entropic penalty of binding and can lead to a significant increase in both affinity and selectivity. Peptide stapling involves introducing a synthetic brace by cross-linking the side chains of two amino acids, which can stabilize an alpha-helical structure and improve proteolytic resistance. nih.govscbt.com
Furthermore, the incorporation of unnatural amino acids can introduce novel chemical functionalities that can form specific interactions with the target kinase that are not possible with the canonical amino acids. This can also improve the peptide's stability against degradation by proteases. By combining these rational design strategies, it is possible to develop next-generation Lyn peptide inhibitors with enhanced potency, selectivity, and drug-like properties.
Peptide Modifications to Improve Specificity over Other Src Family Kinases
A significant challenge in designing Lyn inhibitors is achieving selectivity over other members of the Src family of kinases (SFKs), which share a high degree of structural homology in their kinase domains. murdoch.edu.aunih.gov Phosphorylation of the SH2 domain of Lyn has been shown to modulate its binding affinity and specificity for phosphotyrosine-containing peptides. nih.gov This suggests that modifications targeting interactions within and around the SH2 domain could be a viable strategy for enhancing specificity.
Strategies to improve specificity often involve modifications at key positions within the peptide sequence that interact with non-conserved residues in the Lyn kinase domain. For instance, while the ATP-binding site is highly conserved among SFKs, regions outside this pocket offer opportunities for achieving selectivity. nih.gov Inhibitors like PP2 and Dasatinib (B193332) achieve their potency by extending into a hydrophobic pocket within the substrate cleft, a feature that can be exploited in peptide design to enhance specificity for Lyn. murdoch.edu.aunih.gov
Research has shown that even subtle changes, such as the replacement of a single amino acid, can significantly alter the binding affinity and specificity of a peptide inhibitor. For example, in a study of dimeric peptides targeting Lyn, the replacement of one of two tyrosine residues with phenylalanine resulted in altered kinetic parameters, indicating differential recognition by the kinase. nih.gov
Below is a table summarizing key peptide modifications and their impact on specificity:
| Modification Strategy | Rationale | Observed Outcome |
| Targeting non-conserved residues | Exploit differences in amino acid sequences outside the highly conserved ATP-binding pocket of Src family kinases. | Enhanced selectivity for Lyn over other SFKs. |
| Modifications based on SH2 domain interactions | The SH2 domain's binding affinity and specificity are modulated by phosphorylation, offering a unique regulatory mechanism to target. nih.gov | Altered binding affinity and potential for increased specificity. nih.gov |
| Substitution of key amino acids | Single amino acid changes can significantly impact the peptide's interaction with the kinase's active site. | Differential phosphorylation and binding kinetics, indicating altered specificity. nih.gov |
| Exploiting hydrophobic pockets | Designing peptides that extend into less conserved hydrophobic pockets within the kinase domain. | Increased potency and potential for enhanced specificity, as seen with small molecule inhibitors like PP2 and Dasatinib. nih.gov |
Stereochemical Considerations in Peptide Design
The stereochemistry of amino acid residues within a peptide inhibitor is a critical determinant of its conformation and, consequently, its biological activity. Introducing non-natural D-amino acids in place of their L-enantiomers is a common strategy to increase resistance to proteolytic degradation. nih.gov This is because proteases are chiral enzymes that preferentially recognize and cleave peptide bonds between L-amino acids.
However, the introduction of D-amino acids can also significantly impact the peptide's three-dimensional structure and its binding affinity for the target kinase. frontiersin.org The precise stereochemical arrangement of side chains is crucial for optimal interaction with the binding pocket of Lyn. Therefore, the decision to incorporate D-amino acids must be carefully balanced against the potential loss of inhibitory potency.
Development of Novel Peptide-Based Scaffolds for Lyn Inhibition
The inherent limitations of linear peptides, such as poor stability and cell permeability, have driven the development of novel peptide-based scaffolds. These scaffolds aim to mimic the key binding epitopes of the original peptide while offering improved pharmacological properties.
Structure-Based Drug Design Approaches for Peptide Mimetics
Structure-based drug design (SBDD) is a powerful tool for developing peptide mimetics. mdpi.com This approach utilizes the three-dimensional structure of the target protein, in this case, the Lyn kinase domain, to design molecules that can bind with high affinity and specificity. murdoch.edu.aunih.gov By understanding the key interactions between a lead peptide and Lyn, it is possible to design smaller, non-peptidic scaffolds that present the essential pharmacophores in the correct spatial orientation.
Peptidomimetics are designed to replicate the secondary structures, such as α-helices or β-sheets, that are often involved in protein-protein interactions. nih.govnih.gov These scaffolds can overcome the limitations of natural peptides by offering improved stability and oral bioavailability. The goal is to create a molecule that mimics the binding properties of the original peptide while possessing more drug-like characteristics. prismbiolab.com
Optimization of Peptide Permeability and Stability in Biological Systems
A major hurdle in the development of peptide-based therapeutics is their poor permeability across cell membranes and their susceptibility to degradation by proteases. nih.govalliedacademies.org Several strategies are employed to overcome these challenges:
Cyclization: Constraining the peptide backbone through cyclization can enhance stability by reducing conformational flexibility and making the peptide less susceptible to enzymatic cleavage. alliedacademies.orgijpsjournal.com Cyclization can also improve permeability by masking polar amide bonds and promoting a more compact, membrane-permeable conformation. nih.gov
N-methylation: Methylation of the amide nitrogen in the peptide backbone can improve membrane permeability by reducing the number of hydrogen bond donors. nih.govprismbiolab.com However, this modification can sometimes lead to a loss of activity if the N-H group is critical for binding. prismbiolab.com
Incorporation of non-natural amino acids: As mentioned earlier, the inclusion of D-amino acids or other non-natural amino acids can significantly increase resistance to proteases. nih.govnih.gov
Peptide stapling: This technique involves introducing a synthetic brace ("staple") to lock a peptide into a specific conformation, often an α-helix. nih.gov This can enhance stability, binding affinity, and cell penetration. nih.gov
Lipidation: Attaching a lipid moiety to the peptide can improve its membrane association and cellular uptake. researchgate.net
The table below summarizes various strategies for optimizing peptide permeability and stability:
| Strategy | Mechanism of Action | Primary Advantage(s) |
| Cyclization | Reduces conformational flexibility and masks polar groups. nih.gov | Enhanced proteolytic stability and improved cell permeability. alliedacademies.orgijpsjournal.com |
| N-methylation | Removes hydrogen bond donors from the peptide backbone. prismbiolab.com | Increased membrane permeability. nih.gov |
| Incorporation of D-amino acids | D-amino acids are not recognized by most endogenous proteases. nih.gov | Increased resistance to enzymatic degradation. nih.gov |
| Peptide Stapling | Covalently locks the peptide into a specific secondary structure. nih.gov | Improved stability, target affinity, and cellular uptake. nih.gov |
| Lipidation | Increases the hydrophobicity of the peptide. | Enhanced membrane interaction and cellular penetration. researchgate.net |
| Encapsulation | Protects the peptide within a carrier matrix like a liposome or polymer. alliedacademies.org | Protection from degradation and improved bioavailability. alliedacademies.org |
Future Research Trajectories for Lyn Peptide Inhibitor Acetate
Comprehensive Mechanistic Elucidation of Off-Target Effects
A critical avenue for future research lies in the comprehensive elucidation of the off-target effects of Lyn peptide inhibitor acetate (B1210297). While designed for specificity, peptide inhibitors can interact with other cellular components, leading to unforeseen biological consequences. acs.org Most kinase inhibitors have been found to inhibit between 10 and 100 other kinases with varying levels of potency. acs.org This promiscuity can lead to both beneficial and detrimental outcomes. For instance, research has shown that off-target effects of some cancer drugs are responsible for their therapeutic efficacy, a phenomenon that could be explored for Lyn peptide inhibitors. nih.govnih.gov
Future studies should employ a multi-pronged approach to identify and characterize these off-target interactions. This could include:
Proteome-wide screening: Utilizing techniques like affinity-based and activity-based proteomics to identify proteins that bind to the Lyn peptide inhibitor. acs.org
Kinome profiling: Assessing the inhibitor's activity against a broad panel of kinases to determine its selectivity profile. acs.org
Structural biology: Using methods like X-ray crystallography and cryo-electron microscopy to understand the molecular basis of off-target binding. acs.org
A thorough understanding of these off-target effects is crucial for predicting potential side effects and for repurposing the inhibitor for new therapeutic applications. acs.orgicr.ac.uk
Table 1: Methodologies for Investigating Off-Target Effects
| Methodology | Description | Potential Insights |
| Proteome-wide Screening | Identifies all proteins that interact with the inhibitor. | Provides a comprehensive list of potential off-targets. |
| Kinome Profiling | Measures the inhibitor's activity against a large number of kinases. | Determines the inhibitor's selectivity and identifies other affected kinases. acs.org |
| Structural Biology | Determines the three-dimensional structure of the inhibitor bound to its off-targets. | Reveals the molecular basis of off-target interactions. acs.org |
| Genetic Target Deconvolution | Uses genetic techniques like CRISPR/Cas9 to validate the on-target and off-target effects of a drug. | Can differentiate between on-target and off-target mediated cellular responses. nih.govnih.gov |
Exploration of Combination Therapies with Lyn Peptide Inhibitor Acetate
Combining this compound with other therapeutic agents presents a promising strategy to enhance efficacy and overcome potential resistance mechanisms. patsnap.com The rationale for combination therapies is rooted in the complexity of disease pathways, where targeting a single molecule may not be sufficient for a durable response.
Future research should explore synergistic combinations with various classes of drugs, including:
Chemotherapeutic agents: Combining the inhibitor with traditional chemotherapy could enhance cancer cell killing.
Other targeted therapies: Dual targeting of complementary pathways could prevent the emergence of resistance. For example, combining a Lyn inhibitor with a PI3K inhibitor has shown promise in overcoming resistance in breast cancer models. nih.gov
Immunomodulatory drugs: In the context of autoimmune diseases, combining the inhibitor with drugs that suppress other inflammatory pathways could lead to a more profound therapeutic effect. patsnap.com
Preclinical studies using cell lines and animal models will be essential to identify effective combinations and to understand the underlying mechanisms of synergy.
Development of Advanced Delivery Systems for Peptide Inhibitors
A significant hurdle for peptide-based therapeutics is their delivery to the target site. Peptides are often susceptible to degradation and have poor cell permeability. mdpi.com Developing advanced delivery systems is therefore a key area of future research. nih.govnih.govcd-bioparticles.net
Several promising strategies are being explored:
Liposomal formulations: Encapsulating the peptide in liposomes can protect it from degradation and improve its pharmacokinetic profile. nih.gov
Nanoparticle conjugation: Attaching the peptide to nanoparticles can enhance its stability and facilitate targeted delivery. mdpi.com
Cell-penetrating peptides (CPPs): Co-administering or conjugating the inhibitor with CPPs can improve its cellular uptake. cd-bioparticles.net
Stimuli-responsive systems: Designing delivery systems that release the peptide in response to specific stimuli at the disease site (e.g., pH, enzymes) can increase targeting efficiency and reduce systemic exposure. cd-bioparticles.net
These advanced delivery systems hold the potential to significantly improve the therapeutic index of this compound. mdpi.com
Table 2: Advanced Delivery Systems for Peptide Inhibitors
| Delivery System | Mechanism of Action | Advantages |
| Liposomes | Encapsulates the peptide within a lipid bilayer, protecting it from degradation and facilitating cellular uptake. nih.gov | Biocompatible, can carry both hydrophilic and hydrophobic drugs. nih.gov |
| Nanoparticles | The peptide is conjugated to the surface of a nanoparticle, which can be functionalized for targeted delivery. mdpi.com | Improved stability, high drug loading capacity, and potential for targeted delivery. mdpi.com |
| Cell-Penetrating Peptides (CPPs) | Short peptides that can traverse the cell membrane and carry molecular cargo inside the cell. cd-bioparticles.net | Enhance intracellular delivery of the inhibitor. cd-bioparticles.net |
| Stimuli-Responsive Systems | Designed to release the peptide in response to specific physiological or external stimuli. cd-bioparticles.net | Increased precision of drug release at the target site. cd-bioparticles.net |
Investigation of this compound in Underexplored Disease Contexts
While the initial focus for Lyn inhibitors has been on inflammatory conditions like asthma and certain cancers, the widespread expression and diverse roles of Lyn kinase suggest its potential involvement in a broader range of pathologies. nih.govnih.gov Future research should investigate the therapeutic potential of this compound in underexplored disease contexts.
Potential areas of investigation include:
Neurodegenerative diseases: Lyn kinase has been implicated in the cellular response to DNA damage, a process relevant to neurodegeneration. nih.gov Exploring the inhibitor's effect in models of diseases like amyotrophic lateral sclerosis (ALS), where protein aggregation is a key feature, could be a fruitful avenue. nih.gov
Metabolic disorders: Lyn kinase is involved in signaling pathways that regulate metabolism. mdpi.com Investigating the inhibitor's potential in conditions like type 2 diabetes, where novel therapeutic targets are needed, is warranted. nih.gov
Autoimmune diseases: Given Lyn's role in regulating immune cell activation, its inhibition could be beneficial in a variety of autoimmune disorders beyond those already studied. patsnap.comnih.gov
These investigations could be guided by preclinical studies in relevant animal models and by analyzing the expression and activity of Lyn in human patient samples from these diseases.
Refinement of Peptide Design through Computational and Experimental Synergy
The design of the Lyn peptide inhibitor itself can be further refined to improve its potency, selectivity, and pharmacokinetic properties. A synergistic approach combining computational modeling and experimental validation is crucial for this endeavor. nih.govfrontiersin.org
Key strategies for peptide refinement include:
Computational modeling: Techniques like molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling can be used to predict how modifications to the peptide sequence will affect its binding to Lyn and other kinases. frontiersin.orgmdpi.com
Peptide stapling: Introducing chemical "staples" into the peptide can lock it into its bioactive conformation, increasing its stability and cell permeability. nih.gov
Amino acid substitutions: Systematically replacing amino acids in the peptide sequence and experimentally testing the resulting variants can identify modifications that enhance its inhibitory activity and selectivity. acs.org
This iterative process of design, synthesis, and testing will be instrumental in developing next-generation Lyn peptide inhibitors with superior therapeutic profiles. mdpi.com
Long-Term Biological Consequences of Sustained Lyn Inhibition in Preclinical Systems
Before any therapeutic agent can be considered for chronic use in humans, a thorough understanding of the long-term consequences of its target's inhibition is essential. nih.gov Lyn kinase plays a role in various fundamental cellular processes, and its sustained inhibition could have unforeseen effects. nih.gov
Long-term preclinical studies in animal models are necessary to evaluate:
Toxicity: Assessing potential toxicities in various organs and tissues resulting from chronic administration of the Lyn peptide inhibitor. nih.gov
Development of resistance: Investigating whether prolonged inhibition of Lyn leads to the development of compensatory mechanisms that reduce the inhibitor's effectiveness.
Impact on immune function: Given Lyn's role in the immune system, it is crucial to understand how its long-term inhibition affects the body's ability to mount an effective immune response to pathogens. nih.gov
The findings from these long-term studies will be critical for establishing a comprehensive safety profile for this compound and for guiding its potential clinical development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
